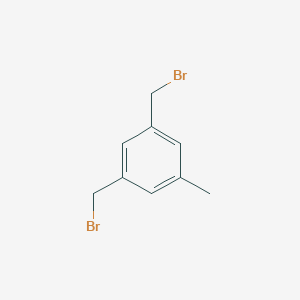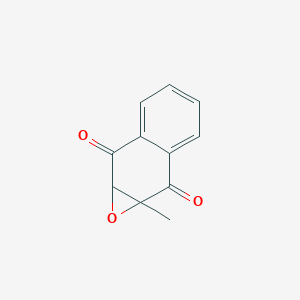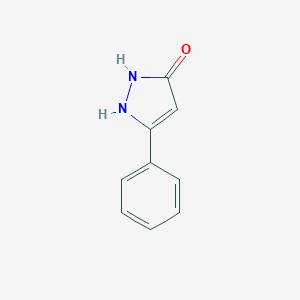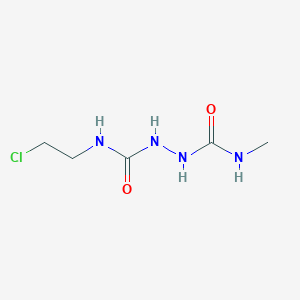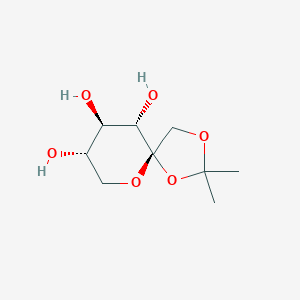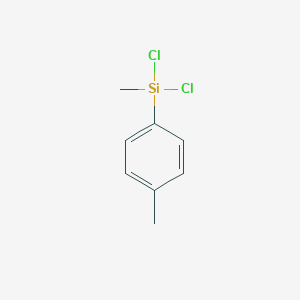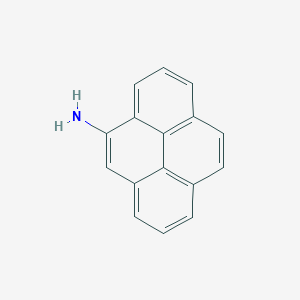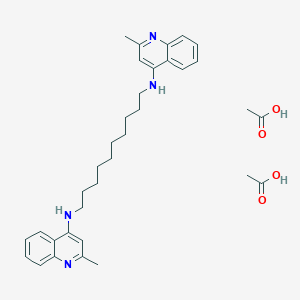
acetic acid; N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two quinoline moieties attached to a decanediamine backbone, with acetate groups providing additional stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate typically involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moieties to their corresponding dihydroquinoline forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Dihydroquinoline forms.
Substitution: Compounds with new functional groups replacing the acetate groups.
科学研究应用
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline moieties, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moieties can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can form coordination complexes with metal ions, which can catalyze various chemical reactions.
相似化合物的比较
Similar Compounds
- 1,10-Decanediamine, N,N’-bis(2-methylquinolin-4-yl)
- 1,10-Decanediamine, N,N’-bis(4-quinolinyl)
- 1,10-Decanediamine, N,N’-bis(2-chloro-4-quinolinyl)
Uniqueness
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate is unique due to the presence of both 2-methyl and 4-quinolinyl groups, which confer distinct electronic and steric properties
属性
CAS 编号 |
19146-62-4 |
|---|---|
分子式 |
C34H46N4O4 |
分子量 |
574.8 g/mol |
IUPAC 名称 |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChI 键 |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
| 19146-62-4 | |
同义词 |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


